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Compound of Interest

5-(4-Bromophenyl)morpholin-3-
Compound Name:

one
CAS No.: 1147392-80-0
Cat. No.: B1375565

Get Quote

Executive Summary

5-(4-Bromophenyl)morpholin-3-one (CAS: 1147392-80-0) is a specialized heterocyclic
scaffold used primarily as a chiral building block in peptidomimetic synthesis and diversity-
oriented drug discovery.[1][2] Unlike its regioisomer 4-(4-bromophenyl)morpholin-3-one (a
common intermediate for Factor Xa inhibitors like Rivaroxaban), the 5-substituted isomer
places the aryl group at the chiral center adjacent to the nitrogen atom, offering a distinct vector
for structure-activity relationship (SAR) exploration.

This guide provides a definitive technical analysis of the compound, resolving common isomer
confusion, detailing a robust synthesis protocol from amino acid precursors, and outlining its
utility as a cross-coupling partner.

Chemical Identity & Structural Analysis[1]
Core Data Table
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Property Specification

CAS Number 1147392-80-0

IUPAC Name 5-(4-bromophenyl)morpholin-3-one
Molecular Formula C10H10BrNO2

Molecular Weight 256.10 g/mol

SMILES O=C1NC(C2=CC=C(Br)C=C2)COC1
InChl Key KTNHFPRYCCCOQV-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid

Solubility Soluble in DMSO, DMF, MeOH; sparingly

soluble in water

Critical Regioisomer Distinction

A frequent source of experimental failure is the confusion between the 5-phenyl and 4-phenyl

isomers.

o 5-Substituted (Target): The phenyl ring is attached to the carbon adjacent to the nitrogen

(C5). This creates a chiral center (often synthesized as the S-enantiomer from L-amino

acids).

e 4-Substituted (Common): The phenyl ring is attached directly to the nitrogen (N4). This is

achiral at the nitrogen attachment and is the Rivaroxaban scaffold.

TARGET: 5-(4-Bromophenyl)morpholin-3-one
(CAS 1147392-80-0)
Chiral Center at C5

Distinct Regioisomers

| PO NOT CONFUSE_

L g

COMMON ISOMER: 4-(4-Bromophenyl)morpholin-3-one
(CAS 634905-12-7)
Rivaroxaban Intermediate

Click to download full resolution via product page

Figure 1: Structural distinction between the target 5-isomer and the common 4-isomer.
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Synthesis Protocol

The most reliable synthetic route for 5-aryl-morpholin-3-ones utilizes a "chiral pool" approach
starting from 4-bromophenylglycine or its reduced amino alcohol form. This method preserves
stereochemistry (if starting with enantiopure material) and avoids the harsh conditions required
for styrene oxide ring-opening.

Retrosynthetic Analysis

The morpholinone ring is constructed via a two-step sequence:
» N-Acylation: Reaction of the amino alcohol with a haloacetyl halide.

 Intramolecular O-Alkylation (Cyclization): Base-mediated displacement of the alkyl halide by
the pendant alcohol.

2-amino-2-(4-bromophenyl)ethanol
+ Chloroacetyl Chloride

-Acylation

N-(2-chloroacetyl)-amino alcohol

yclization (Base)

5-(4-Bromophenyl)morpholin-3-one

Click to download full resolution via product page
Figure 2: Retrosynthetic logic for the 5-substituted scaffold.

Detailed Experimental Procedure

Note: This protocol is adapted from standard methodologies for 5-phenylmorpholin-3-one
synthesis [1, 2].
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Phase 1: Precursor Preparation (If not commercially sourced)
Starting Material: 4-Bromophenylglycine (CAS 27366-72-9)

e Reduction: Suspend 4-bromophenylglycine (10 mmol) in dry THF (50 mL).
e Activation: Add NaBHa (2.5 equiv) and Iz (1 equiv) slowly at 0°C.
o Reflux: Heat to reflux for 18 hours.

e Workup: Quench with MeOH, concentrate, and treat with 20% KOH. Extract with DCM to
yield 2-amino-2-(4-bromophenyl)ethanol.

Phase 2: Morpholinone Ring Formation

Reagents: 2-amino-2-(4-bromophenyl)ethanol (1.0 equiv), Chloroacetyl chloride (1.1 equiv),
Biphasic Base (NaOH/DCM) or EtsN.

Step-by-Step Protocol:

» Solvation: Dissolve 2-amino-2-(4-bromophenyl)ethanol (5.0 g, 23.1 mmol) in DCM (50 mL)
and cool to 0°C.

e Acylation: Add triethylamine (3.5 mL, 25 mmol) followed by the dropwise addition of
chloroacetyl chloride (1.9 mL, 24 mmol). Stir for 2 hours at RT.

o Checkpoint: TLC should show conversion to the linear amide intermediate.
e Cyclization:

o Method A (Strong Base): Cool the mixture to 0°C. Add Potassium tert-butoxide (KOtBu,
2.5 equiv) in THF slowly. The alkoxide generates the oxyanion which attacks the alkyl
chloride.

o Method B (Phase Transfer): Add 50% ag. NaOH (20 mL) and a catalytic amount of TEBA
(Benzyltriethylammonium chloride). Stir vigorously at RT for 4-6 hours.

o Workup: Separate phases. Wash the organic layer with 1M HCI (to remove unreacted amine)
and brine. Dry over Naz2S0a.[3]
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 Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiOz, 0-
5% MeOH in DCM).

Yield Expectation: 65-80% overall.

Mechanistic Pathway

The formation of the ring is a classic intramolecular Williamson ether synthesis favored by the
Baldwin Rules (6-exo-tet cyclization).

Amino Alcohol |+ CI-CH2-COCI + Base (KOtBu) . Deprotonation O- attacks C-Cl _ | Intramolecular SN2
(Nucleophile) o | (Alkoxide Generation) "]  (Ring Closure)

Click to download full resolution via product page

Figure 3: Mechanistic flow of the cyclization reaction.

Applications in Drug Discovery[8]
Diversity-Oriented Synthesis (DOS)

The 4-bromophenyl moiety serves as a versatile handle for downstream functionalization via

Palladium-catalyzed cross-coupling.

e Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl scaffolds common in
kinase inhibitors.

e Buchwald-Hartwig Amination: Conversion of the bromide to an amine allows for the
expansion into urea or sulfonamide linkers.

Peptidomimetics

The 5-substituted morpholin-3-one ring acts as a constrained amino acid isostere. The (S)-
isomer mimics the spatial arrangement of L-amino acids but provides metabolic stability against
proteolytic cleavage.

N-Alkylation

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1375565/docs?utm_src=pdf-body-img#5-4-bromophenyl-morpholin-3-one-technical-monograph-1-2-3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1375565?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

The lactam nitrogen (N4) remains nucleophilic enough to be alkylated (using NaH/R-X),
allowing the introduction of a second diversity vector to create 4,5-disubstituted morpholinones.

Safety & Handling
o Chloroacetyl Chloride: Highly corrosive and a lachrymator. Handle only in a fume hood.
o Brominated Compounds: Generally toxic; avoid inhalation of dust.

o Storage: Store the final morpholinone in a cool, dry place. It is stable at room temperature
but should be kept away from strong oxidizers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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